REACTION_SMILES
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[C:28]([CH3:29])(=[O:30])[c:31]1[cH:32][cH:33][c:34]2[c:35]([cH:42]1)[CH:36]=[CH:37][C:38](=[O:41])[CH2:39][O:40]2.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[Cl-:6].[Cl:7][CH2:8][P+:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[O:43]1[CH2:44][CH2:45][CH2:46][CH2:47]1>>[Cl:7][CH:8]=[C:38]1[CH:37]=[CH:36][c:35]2[c:34]([cH:33][cH:32][c:31]([C:28]([CH3:29])=[O:30])[cH:42]2)[O:40][CH2:39]1
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Name
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CC(=O)c1ccc2c(c1)C=CC(=O)CO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)C=CC(=O)CO2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
|
CC(=O)c1ccc2c(c1)C=CC(=CCl)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |